![molecular formula C18H25NO4S B14414414 N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine CAS No. 80970-02-1](/img/structure/B14414414.png)
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine is a chemical compound with a complex structure that includes an acetylsulfanyl group, a phenyl group, and an L-leucine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require the use of catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine can undergo various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the acetylsulfanyl group, yielding a simpler structure.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce a compound lacking the acetylsulfanyl group.
Applications De Recherche Scientifique
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine involves its interaction with specific molecular targets. The acetylsulfanyl group can act as a nucleophile, participating in various biochemical pathways. The phenyl group may enhance the compound’s binding affinity to certain proteins or enzymes, while the L-leucine moiety can facilitate transport across cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Racecadotril: A compound with a similar structure used as an anti-secretory enkephalinase inhibitor.
S-acetylthiorphan:
Uniqueness
N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
80970-02-1 |
|---|---|
Formule moléculaire |
C18H25NO4S |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(2S)-2-[[2-(acetylsulfanylmethyl)-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H25NO4S/c1-12(2)9-16(18(22)23)19-17(21)15(11-24-13(3)20)10-14-7-5-4-6-8-14/h4-8,12,15-16H,9-11H2,1-3H3,(H,19,21)(H,22,23)/t15?,16-/m0/s1 |
Clé InChI |
RGPKQCAIIZAYCC-LYKKTTPLSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C |
SMILES canonique |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CSC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
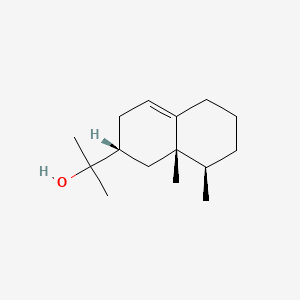
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)
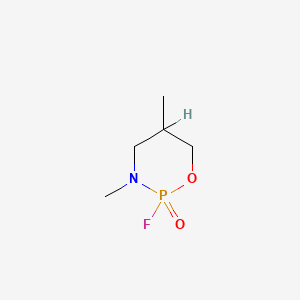
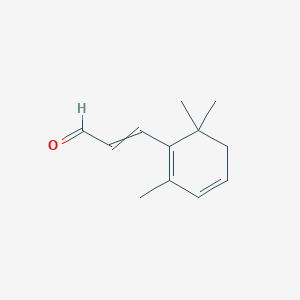
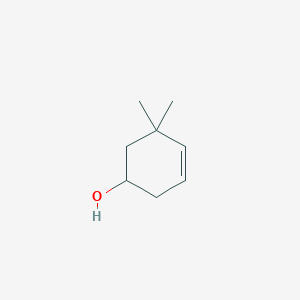
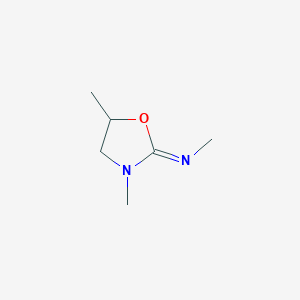
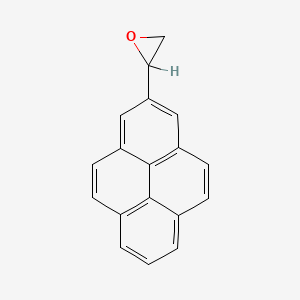

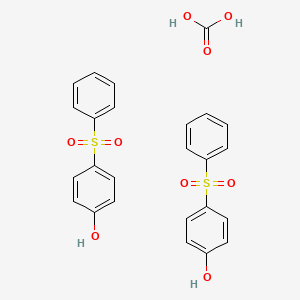
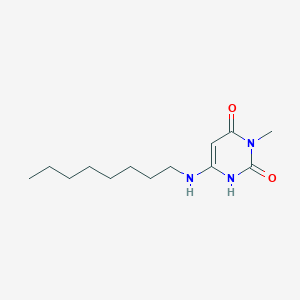
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
